(2-Methylpropyl)(3-phenylpropyl)amine
Overview
Description
It is a secondary amine, characterized by the presence of a phenyl group and a branched alkyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Methylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 3-phenylpropyl bromide with 2-methylpropylamine under basic conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the reductive amination of 3-phenylpropanal with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
(2-Methylpropyl)(3-phenylpropyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(3-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . The pathways involved in its mechanism of action can vary, but they often include interactions with proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
Phenylpropylamine: A primary amine with a similar structure but lacking the branched alkyl chain.
Isopropylamine: A simpler amine with a branched alkyl chain but no phenyl group.
Benzylamine: Contains a phenyl group attached directly to the nitrogen atom, without the propyl chain
Uniqueness
(2-Methylpropyl)(3-phenylpropyl)amine is unique due to the combination of its branched alkyl chain and phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact differently with molecular targets compared to its simpler counterparts, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-(3-phenylpropyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHQVMSAXOWBEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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